(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate
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Overview
Description
(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate is a complex organic compound with a unique structure that includes a benzo[d][1,3]dioxole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate typically involves multiple steps. One common route includes the formation of the benzo[d][1,3]dioxole core followed by the introduction of the ethyl and diethyl groups. The methylsulfonyl group is then added through a sulfonation reaction. The final step involves esterification to form the carboxylate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The methylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Key pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities.
Biological Activity
The compound (3aR,7R,7aR)-Ethyl 2,2-Diethyl-7-((methylsulfonyl)oxy)-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-5-carboxylate is a complex organic molecule that has garnered interest due to its potential biological activities. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthesizing data from various sources.
The molecular formula of the compound is C15H24O7S, with a molecular weight of 348.41 g/mol. It is characterized by the following chemical properties:
Property | Value |
---|---|
Boiling Point | 474.2 ± 45.0 °C |
Density | 1.26 ± 0.1 g/cm³ |
Solubility | Chloroform (sparingly), Ethyl Acetate (slightly), Methanol (slightly) |
Form | Oil |
Color | Colorless to Pale Yellow |
This compound is often referenced as an impurity in the synthesis of neuraminidase inhibitors, particularly in relation to Oseltamivir .
Antiviral Properties
Research indicates that derivatives of compounds similar to (3aR,7R,7aR) have shown antiviral activity. For instance, certain analogs have been evaluated for their efficacy as neuraminidase inhibitors, which are crucial in the treatment of influenza viruses. The biological evaluation of these compounds typically involves assessing their inhibitory effects on viral replication in vitro.
Enzyme Inhibition Studies
Inhibition studies conducted on various enzymes have revealed that structural analogs of (3aR,7R,7aR) exhibit varying degrees of potency. For example, a study found that some related compounds demonstrated significant inhibition against specific enzymes involved in bacterial and viral metabolism . However, the specific compound (3aR,7R,7aR) itself showed less than 10% inhibition at concentrations of 100 μM against MbtI and other target enzymes .
Case Studies
- Study on Cancer Cell Lines : A study evaluated the antiproliferative effects of structurally similar compounds against lung adenocarcinoma cell lines (A549). The results indicated that while some derivatives showed promising activity with IC50 values in the nanomolar range, others were significantly less potent .
- Neuraminidase Inhibition : In the context of influenza treatment, derivatives similar to (3aR,7R,7aR) were tested for their ability to inhibit neuraminidase activity. While some analogs displayed effective inhibition, others were less successful, highlighting the importance of structural modifications for enhancing biological activity .
The mechanism by which (3aR,7R,7aR) exerts its biological effects is still under investigation. However, it is hypothesized that its structural features allow interaction with key enzymes involved in viral replication and bacterial metabolism. The presence of the methylsulfonyl group may play a critical role in enhancing binding affinity and specificity towards target sites.
Properties
Molecular Formula |
C15H24O7S |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
ethyl (3aR,7R,7aR)-2,2-diethyl-7-methylsulfonyloxy-3a,4,7,7a-tetrahydro-1,3-benzodioxole-5-carboxylate |
InChI |
InChI=1S/C15H24O7S/c1-5-15(6-2)20-11-8-10(14(16)19-7-3)9-12(13(11)21-15)22-23(4,17)18/h9,11-13H,5-8H2,1-4H3/t11-,12-,13-/m1/s1 |
InChI Key |
KLRUSSWZRFBVFQ-JHJVBQTASA-N |
Isomeric SMILES |
CCC1(O[C@@H]2CC(=C[C@H]([C@@H]2O1)OS(=O)(=O)C)C(=O)OCC)CC |
Canonical SMILES |
CCC1(OC2CC(=CC(C2O1)OS(=O)(=O)C)C(=O)OCC)CC |
Origin of Product |
United States |
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